molecular formula C9H5ClF2N2OS B15057486 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B15057486
M. Wt: 262.66 g/mol
InChI Key: ZLGAIATWLOAHJE-UHFFFAOYSA-N
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Description

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a difluoromethyl group and a 4-chlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of 4-chlorothiophenol with difluoromethylating agents followed by cyclization with appropriate reagents to form the oxadiazole ring. One common method involves the use of sodium hydride as a base and dimethylformamide as a solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted oxadiazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-Bromophenyl)thio)difluoromethyl)-1,3,4-oxadiazole
  • 2-(((4-Methylphenyl)thio)difluoromethyl)-1,3,4-oxadiazole
  • 2-(((4-Fluorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole

Uniqueness

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole is unique due to the presence of the 4-chlorophenylthio group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C9H5ClF2N2OS

Molecular Weight

262.66 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C9H5ClF2N2OS/c10-6-1-3-7(4-2-6)16-9(11,12)8-14-13-5-15-8/h1-5H

InChI Key

ZLGAIATWLOAHJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl

Origin of Product

United States

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